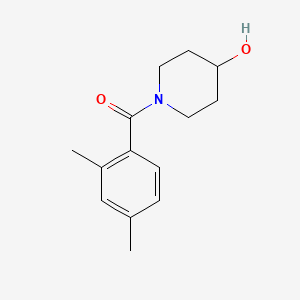
1-(2,4-二甲基苯甲酰基)哌啶-4-醇
描述
1-(2,4-Dimethylbenzoyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 2,4-dimethylbenzoyl group attached to the piperidin-4-ol moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
科学研究应用
1-(2,4-Dimethylbenzoyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Piperidine derivatives, including 1-(2,4-Dimethylbenzoyl)piperidin-4-ol, are explored for their potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(2,4-Dimethylbenzoyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of this compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by 1-(2,4-Dimethylbenzoyl)piperidin-4-ol prevents the entry of HIV-1 into cells . . Therefore, the compound affects the pathway of HIV-1 entry into cells.
Result of Action
The result of the action of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting infection .
生化分析
Biochemical Properties
1-(2,4-Dimethylbenzoyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as an antagonist of the chemokine receptor CCR5. This receptor is a member of the G-protein coupled receptor family and is essential for the entry of HIV-1 into host cells . The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature of CCR5 antagonists . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol contains lipophilic groups that enhance its binding affinity to the receptor .
Cellular Effects
1-(2,4-Dimethylbenzoyl)piperidin-4-ol exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting the entry of HIV-1 into host cells, thereby preventing viral replication . This compound also affects cell signaling pathways by blocking the activation of the CCR5 receptor, which is involved in the regulation of immune responses . Furthermore, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol can modulate gene expression and cellular metabolism by altering the activity of downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol involves its binding interactions with the CCR5 receptor. The compound acts as an antagonist by occupying the receptor’s binding site, thereby preventing the interaction of the receptor with its natural ligands . This inhibition of receptor-ligand binding leads to a decrease in receptor activation and subsequent downstream signaling . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol may influence gene expression by modulating the activity of transcription factors involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1-(2,4-Dimethylbenzoyl)piperidin-4-ol maintains its inhibitory effects on the CCR5 receptor, leading to sustained prevention of HIV-1 entry into host cells . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by the virus .
Dosage Effects in Animal Models
The effects of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating a saturation of the receptor binding sites .
Metabolic Pathways
1-(2,4-Dimethylbenzoyl)piperidin-4-ol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body . The metabolic flux of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with the ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . These interactions influence the compound’s localization and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with the CCR5 receptor . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol may undergo phosphorylation or other modifications that influence its activity and function within the cell . These modifications can affect the compound’s ability to inhibit receptor activation and downstream signaling .
准备方法
The synthesis of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzoic acid and piperidin-4-ol.
Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride to convert 2,4-dimethylbenzoic acid to its corresponding acid chloride.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction.
化学反应分析
1-(2,4-Dimethylbenzoyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or piperidine ring are replaced by other groups.
相似化合物的比较
属性
IUPAC Name |
(2,4-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)9-10)14(17)15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFKZUZXSPRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


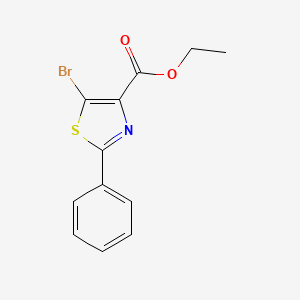
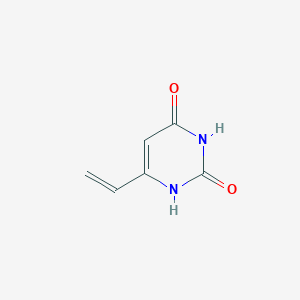
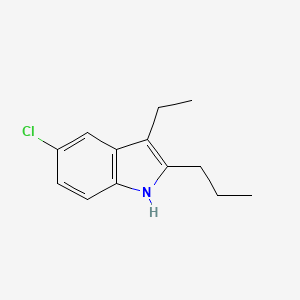

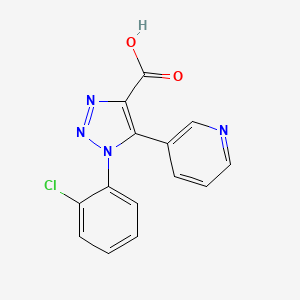


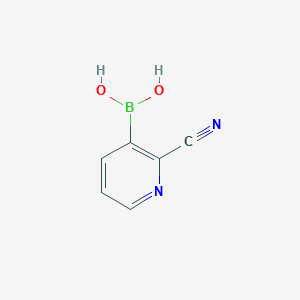


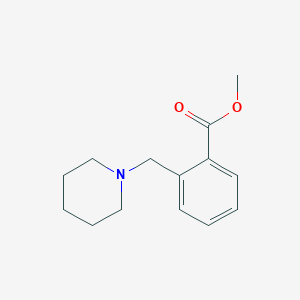
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)


